![molecular formula C20H18N4O4S B2372282 4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 457651-76-2](/img/structure/B2372282.png)
4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Description
“4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the molecular formula C20H18N4O4S . It is also known by other names such as N-Acetylsulfamerazine, Acetylsulfamerazine, N (4)-Acetylsulfamerazine, and others .
Molecular Structure Analysis
The molecular structure of “4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” can be represented by the InChI string: InChI=1S/C13H14N4O3S/c1-9-7-8-14-13 (15-9)17-21 (19,20)12-5-3-11 (4-6-12)16-10 (2)18/h3-8H,1-2H3, (H,16,18) (H,14,15,17) . The Canonical SMILES representation is: CC1=NC (=NC=C1)NS (=O) (=O)C2=CC=C (C=C2)NC (=O)C .Scientific Research Applications
Pharmaceutical Reference Standards
This compound is used as a reference standard in pharmaceutical testing . Reference standards are critical in ensuring the quality and safety of pharmaceutical products by providing a defined reference against which other substances can be compared.
Antiviral Applications
Sulfonamide-bearing molecules, such as this compound, constitute a class of drugs with antiviral activities . They can inhibit the replication of viruses, making them useful in the treatment of viral infections.
Anticancer Applications
This compound may also have anticancer properties . It could potentially inhibit the growth of cancer cells or induce apoptosis (programmed cell death), which is a common strategy in cancer therapy.
Anti-carbonic Anhydrase (CA) Applications
The compound could have anti-carbonic anhydrase (CA) activities . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation. Inhibitors of this enzyme are used in the management of conditions like glaucoma and edema.
Diuretic Applications
As a sulfonamide derivative, this compound may have diuretic effects . Diuretics increase the amount of water and salt expelled from the body as urine.
Cyclo-oxigenase 2 (COX2) Inhibitory Applications
This compound could potentially inhibit cyclo-oxigenase 2 (COX2) . COX2 inhibitors are used to reduce inflammation and pain in conditions like arthritis.
Protease Inhibitory Applications
The compound may also have protease inhibitory activities . Protease inhibitors interfere with the function of proteases (enzymes that break down proteins and peptides), and are used in treating diseases such as HIV/AIDS and Hepatitis C.
Antibacterial Applications
Finally, this compound could have antibacterial activities . It could potentially inhibit the growth of bacteria, making it useful in the treatment of bacterial infections.
properties
IUPAC Name |
4-acetyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13-11-12-21-20(22-13)24-29(27,28)18-9-7-17(8-10-18)23-19(26)16-5-3-15(4-6-16)14(2)25/h3-12H,1-2H3,(H,23,26)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFGDURMUHHYQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide |
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